molecular formula C14H14FN B1385326 4-Fluoro-N-(3-methylbenzyl)aniline CAS No. 356530-51-3

4-Fluoro-N-(3-methylbenzyl)aniline

Cat. No.: B1385326
CAS No.: 356530-51-3
M. Wt: 215.27 g/mol
InChI Key: MDLZPERILFTGCO-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-methylbenzyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the para position of the aniline ring and a methyl group attached to the benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(3-methylbenzyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

4-Fluoro-N-(3-methylbenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity. The methyl group can also affect the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    4-fluoroaniline: Similar in structure but lacks the methyl group on the benzyl moiety.

    3-fluoro-4-methylaniline: Similar but with different positioning of the fluorine and methyl groups.

    4-fluoro-3-methylphenyl isocyanate: Contains an isocyanate group instead of an amine group.

Uniqueness

4-Fluoro-N-(3-methylbenzyl)aniline is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .

Properties

IUPAC Name

4-fluoro-N-[(3-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-11-3-2-4-12(9-11)10-16-14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLZPERILFTGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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